4-Bromo-5-chloro-2-methoxypyridine
Overview
Description
4-Bromo-5-chloro-2-methoxypyridine is a chemical compound with the CAS Number: 1211534-25-6. It has a linear formula of C6H5BrClNO . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular weight of 4-Bromo-5-chloro-2-methoxypyridine is 222.47 . The InChI code for this compound is 1S/C6H5BrClNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . It has a boiling point of 267.3±35.0 °C at 760 mmHg . The compound has a molar refractivity of 43.6±0.3 cm3 . It has 2 hydrogen bond acceptors and 1 freely rotating bond .Scientific Research Applications
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Manufacturing of Therapeutic SGLT2 Inhibitors
- Application : 4-Bromo-5-chloro-2-methoxypyridine is used in the manufacturing of therapeutic SGLT2 inhibitors, which are used in diabetes therapy .
- Method of Application : The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
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Synthesis of αvβ3 Antagonist
- Application : 4-Bromo-5-chloro-2-methoxypyridine is used as a building block for the β-alanine moiety of an αvβ3 antagonist .
- Method of Application : The compound is used in a series of reactions to synthesize the β-alanine moiety of an αvβ3 antagonist .
- Results : The synthesis results in an αvβ3 antagonist, which can be used in various biological research and therapeutic applications .
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Synthesis of Somatostatin sst 3 Receptor Antagonist
- Application : 4-Bromo-5-chloro-2-methoxypyridine is used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
- Method of Application : The compound is used in a series of reactions to synthesize the somatostatin sst 3 receptor antagonist .
- Results : The synthesis results in a potent and selective somatostatin sst 3 receptor antagonist, which can be used in various biological research and therapeutic applications .
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Synthesis of Biaryls via Palladium-Catalyzed Hiyama Cross-Coupling
- Application : 4-Bromo-5-chloro-2-methoxypyridine can be used as a reactant in the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling .
- Method of Application : The compound is used in a series of reactions to synthesize biaryls .
- Results : The synthesis results in biaryls, which can be used in various chemical and pharmaceutical applications .
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Synthesis of Promising SGLT2 Inhibitors
- Application : 4-Bromo-5-chloro-2-methoxypyridine is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method of Application : The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Safety And Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .
Relevant Papers The compound has been mentioned in peer-reviewed papers , but specific details from these papers could not be retrieved.
properties
IUPAC Name |
4-bromo-5-chloro-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSHUQXUQXYECT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743139 | |
Record name | 4-Bromo-5-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-methoxypyridine | |
CAS RN |
1211534-25-6 | |
Record name | 4-Bromo-5-chloro-2-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211534-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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